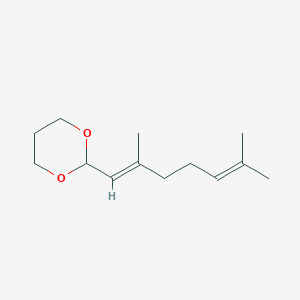
4-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione, commonly known as NTID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTID is a heterocyclic compound that contains a triazole ring and an isoindole ring, making it a unique compound with diverse properties.
作用机制
The mechanism of action of NTID is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the growth and proliferation of cancer cells. Additionally, NTID has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NTID has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the modulation of various signaling pathways. Additionally, NTID has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using NTID in lab experiments is its unique chemical structure, which allows for the exploration of various properties and applications. Additionally, NTID is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using NTID is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on NTID, including the development of new cancer treatments, the exploration of its antimicrobial properties, and the investigation of its potential applications in materials science and organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of NTID and its potential side effects.
合成方法
The synthesis of NTID can be achieved through a multi-step process that involves the reaction of various chemical compounds. One of the most commonly used methods involves the reaction of 4-nitrophthalic anhydride with 4-amino-1,2,4-triazole in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield NTID.
科学研究应用
NTID has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, NTID has shown promising results in the treatment of certain types of cancer, such as breast cancer and lung cancer. Additionally, NTID has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5O4/c16-9-6-2-1-3-7(15(18)19)8(6)10(17)14(9)13-4-11-12-5-13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYZYVVESFQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5238689 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)

![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)


![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)


![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)



![4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)